molecular formula C19H14N6OS B12936392 N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine CAS No. 920519-76-2

N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine

Cat. No.: B12936392
CAS No.: 920519-76-2
M. Wt: 374.4 g/mol
InChI Key: DPBAOWACXDVJKP-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine is a complex organic compound that features a benzothiazole moiety linked to a purine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. This intermediate is then coupled with a purine derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby influencing their function .

Comparison with Similar Compounds

Properties

CAS No.

920519-76-2

Molecular Formula

C19H14N6OS

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]-7H-purin-6-amine

InChI

InChI=1S/C19H14N6OS/c1-26-14-8-11(24-18-16-17(21-9-20-16)22-10-23-18)6-7-12(14)19-25-13-4-2-3-5-15(13)27-19/h2-10H,1H3,(H2,20,21,22,23,24)

InChI Key

DPBAOWACXDVJKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=NC=NC3=C2NC=N3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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